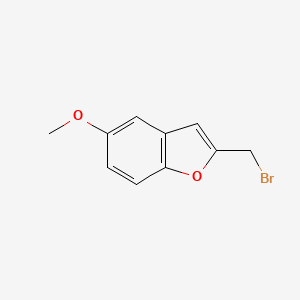
1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine: is a chemical compound with the molecular formula C12H15Cl2N . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves similar synthetic routes as mentioned above, with additional purification steps to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like or .
Reduction: Reduction reactions can be carried out using agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study its effects on various biological pathways and its potential as a therapeutic agent .
Medicine: The compound is investigated for its potential medicinal properties, including its effects on the central nervous system and its potential as an antidepressant or anxiolytic agent .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds .
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine is not fully understood. it is believed to interact with various molecular targets in the central nervous system, including neurotransmitter receptors and ion channels. This interaction may modulate the release and uptake of neurotransmitters, leading to its observed effects .
Comparación Con Compuestos Similares
- (1-(3,4-dichlorophenyl)cyclopentyl)methanamine
- (1-(3,4-dichlorophenyl)cyclopentyl)ethylamine
Uniqueness: Compared to its similar compounds, 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine has a unique structure that allows it to interact differently with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
944348-63-4 |
|---|---|
Fórmula molecular |
C13H17Cl2N |
Peso molecular |
258.18 g/mol |
Nombre IUPAC |
1-[1-(3,4-dichlorophenyl)cyclopentyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H17Cl2N/c1-16-9-13(6-2-3-7-13)10-4-5-11(14)12(15)8-10/h4-5,8,16H,2-3,6-7,9H2,1H3 |
Clave InChI |
MDTFUSLGHFSRLI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCCC1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B8481611.png)

![10-Methyl-spiro[4.5]decan-6-one](/img/structure/B8481623.png)
![3-Pyridinecarboxylic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1h-imidazol-2-yl]-5-hydroxy-,methyl ester](/img/structure/B8481638.png)



![2-Chloro-1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone](/img/structure/B8481655.png)

![{4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methanol](/img/structure/B8481665.png)
![4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine](/img/structure/B8481670.png)

![3-Methoxy-5-[(methyl-sulfanyl)methyl]aniline](/img/structure/B8481694.png)
